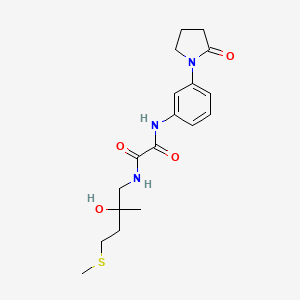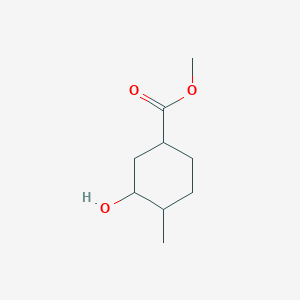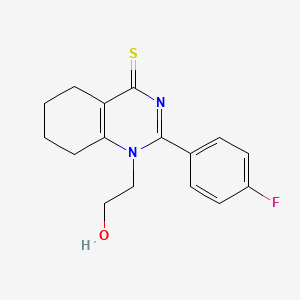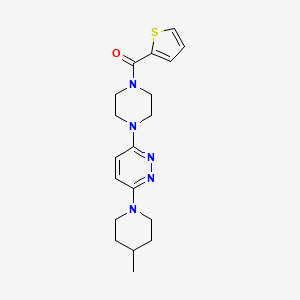![molecular formula C16H15N3O B2820095 N-[(5-methyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide CAS No. 338771-79-2](/img/structure/B2820095.png)
N-[(5-methyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-methyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide is a compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The structure of this compound includes a benzimidazole ring fused with a benzene ring, making it a stable platform for drug development.
Méthodes De Préparation
The synthesis of N-[(5-methyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate . The reaction conditions often include an alkaline alcoholic solution or acetonitrile as the solvent. Industrial production methods may involve the use of aromatic aldehydes or cyanogen bromide for the condensation process . The final step usually involves the ring closure of the compound to form the benzimidazole ring, followed by derivatization to achieve the desired structure .
Analyse Des Réactions Chimiques
N-[(5-methyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include strong bases like lithium hydride for deprotonation and alkylating agents for imine alkylation . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzimidazole derivatives with different substituents, while reduction reactions can lead to the formation of reduced benzimidazole compounds .
Applications De Recherche Scientifique
N-[(5-methyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry and as a precursor for the synthesis of other benzimidazole derivatives . In biology and medicine, it has shown potential as an antimicrobial, anticancer, and antiparasitic agent . The compound’s ability to inhibit various enzymes and proteins makes it a valuable tool in drug discovery and development . Additionally, its fungicidal properties have led to its use in agriculture to control plant diseases caused by fungi .
Mécanisme D'action
The mechanism of action of N-[(5-methyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide involves its interaction with molecular targets and pathways within cells. The compound can bind to specific enzymes and proteins, inhibiting their activity and disrupting cellular processes . For example, it may inhibit the synthesis of nucleic acids or proteins, leading to the death of microbial or cancer cells . The exact molecular targets and pathways involved depend on the specific application and the type of cells being targeted .
Comparaison Avec Des Composés Similaires
N-[(5-methyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide can be compared with other benzimidazole derivatives, such as benomyl, carbendazim, thiabendazole, and albendazole . These compounds share a similar benzimidazole core structure but differ in their substituents and specific applications . For instance, benomyl and carbendazim are widely used as fungicides in agriculture, while albendazole is an anthelmintic used to treat parasitic infections .
Propriétés
IUPAC Name |
N-[(6-methyl-1H-benzimidazol-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-7-8-13-14(9-11)19-15(18-13)10-17-16(20)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVRVAHMGKEFOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-6-chloropyrimidin-4-yl}diethylamine](/img/structure/B2820014.png)
![4-(diethylsulfamoyl)-N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2820015.png)

![2-[2-(2,1,3-benzothiadiazole-4-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol](/img/structure/B2820020.png)
![3-Cyclopropyl-6-[[1-(oxolan-3-ylmethyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2820021.png)


![5-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B2820027.png)
![N-{[(3,5-dimethoxyphenyl)carbamoyl]amino}pyridine-4-carboxamide](/img/structure/B2820028.png)
![N-(2-chloro-4-methylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2820029.png)
![1-(4-ethylphenyl)-5-(pyridin-3-yl)-N-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2820030.png)

![8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2820034.png)
